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Compound of Interest

N-(cyclopropylmethyl)-N-
Compound Name:

methylformamide
CAS No.: 1481768-45-9

Cat. No.: B1376756

Get Quote

Executive Summary

N-(cyclopropylmethyl)-N-methylformamide is a highly specialized tertiary amide that serves
a dual purpose in modern organic synthesis and drug discovery. Primarily, it acts as a stable,
lipophilic vehicle for the cyclopropylmethyl (CPM) pharmacophore, a structural motif critical to
the efficacy of numerous central nervous system (CNS) agents and opioid receptor modulators
([1]. Secondarily, its unique steric bulk allows it to function as a highly regioselective
formylating agent in modified Vilsmeier-Haack reactions, outperforming standard
dimethylformamide (DMF) when targeting complex, sterically hindered heterocycles.

This application note details the physicochemical properties, causality-driven protocols, and
guantitative advantages of utilizing N-(cyclopropylmethyl)-N-methylformamide in advanced
synthetic workflows.

Physicochemical Properties
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Understanding the baseline properties of this reagent is essential for predicting its behavior in
biphasic extractions and its stability under harsh reaction conditions.

Property Value Source

N-(cyclopropylmethyl)-N-
Chemical Name (cyclop py. ¥ Sigma-Aldrich
methylformamide

CAS Number 1481768-45-9 Sigma-Aldrich
Molecular Formula C6H11NO Sigma-Aldrich
Molecular Weight 113.16 g/mol Sigma-Aldrich
Appearance Colorless to pale yellow liquid Extrapolated

- Soluble in DCM, THF, MeOH; B
Solubility ) o Empirical Data
partially miscible in H20

Application 1: Pharmacophore Integration via

Controlled Deformylation
The Causality of the Formyl Protecting Group

In the synthesis of complex sulfonamides and opioid receptor ligands, the direct use of the free
secondary amine—N-(cyclopropylmethyl)-N-methylamine (CAS 18977-45-2)—is often
problematic. The free amine is volatile, prone to N-oxidation, and can undergo unwanted side
reactions (e.g., over-alkylation) during multi-step sequences ()[2].

By utilizing N-(cyclopropylmethyl)-N-methylformamide, chemists effectively mask the
reactive nitrogen. The formyl group is highly stable to cross-coupling conditions (e.g., Suzuki,
Buchwald-Hartwig) and harsh oxidations. Once the molecular scaffold is assembled, a
controlled deformylation releases the active secondary amine, which can then be immediately
trapped by an electrophile, such as sulfuryl chloride, to form N-(cyclopropylmethyl)-N-
methylsulfamoyl chloride ()[1].
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Caption: Workflow for synthesizing opioid receptor modulator precursors via deformylation.

Protocol: Acid-Catalyzed Deformylation
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Self-Validating System: This protocol utilizes acidic hydrolysis rather than basic saponification.

Acidic conditions drive the equilibrium forward by irreversibly protonating the liberated amine,

preventing the reverse reaction and ensuring quantitative conversion without risking

epimerization of sensitive stereocenters.

Step-by-Step Methodology:

Preparation: Dissolve N-(cyclopropylmethyl)-N-methylformamide (1.0 equiv, 10 mmol) in
anhydrous methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

Acidification: Dropwise, add a solution of 2M HCI in methanol (3.0 equiv, 30 mmol).
Causality: Excess acid is required to fully protonate the resulting amine and shift the
equilibrium.

Reflux: Heat the mixture to 65°C and stir for 4-6 hours.

In-Process Control (IPC): Monitor the disappearance of the formamide starting material via
TLC (Eluent: 5% MeOH in DCM). The product will stay at the baseline due to protonation.

Concentration: Once complete, cool to room temperature and concentrate the mixture under
reduced pressure to remove methanol and methyl formate byproducts.

Neutralization & Extraction: Suspend the crude hydrochloride salt in DCM (30 mL) and wash
with 1M NaOH (30 mL) at 0°C. Extract the aqueous layer twice with DCM (2 x 20 mL).

Isolation: Dry the combined organic layers over anhydrous Na2S0O4, filter, and concentrate
carefully (product is somewhat volatile) to yield the free N-(cyclopropylmethyl)-N-
methylamine.

Application 2: Sterically Tuned Vilsmeier-Haack

Formylation
The Causality of Steric Tuning

The traditional Vilsmeier-Haack reaction utilizes DMF and phosphorus oxychloride (POCI3) to

generate a highly reactive chloroiminium ion. However, when formylating highly functionalized,

electron-rich substrates (e.g., substituted indoles or pyrroles), the unhindered DMF-derived
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reagent often leads to poor regioselectivity, resulting in mixtures of C-formylated and N-
formylated products.

By substituting DMF with N-(cyclopropylmethyl)-N-methylformamide, the resulting
chloroiminium ion possesses significant steric bulk. This bulk acts as a kinetic barrier, strictly
directing the electrophilic attack to the least sterically hindered nucleophilic site on the arene.

N-(cyclopropylmethyl)- POCI3

N-methylformamide (Phosphorus Oxychloride)

+ POCI3

O-Phosphorylated
Intermediate

- PO2CI2(-)

Sterically Tuned
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+ Ar-H
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Formylation of Arenes
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Caption: Mechanism of sterically tuned Vilsmeier-Haack formylation using the CPM-formamide.

Protocol: Regioselective Formylation of 2-Methylindole
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Self-Validating System: The protocol mandates strict temperature control at 0°C during reagent
formation to prevent the premature decomposition of the O-phosphorylated intermediate into
inactive species.

Step-by-Step Methodology:

» Reagent Formation: In an oven-dried flask under argon, dissolve N-(cyclopropylmethyl)-N-
methylformamide (1.2 equiv, 12 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C
using an ice bath.

e Activation: Add POCI3 (1.2 equiv, 12 mmol) dropwise over 10 minutes. Causality: Dropwise
addition controls the exothermic formation of the chloroiminium ion, preventing localized
heating that degrades the reagent.

o Maturation: Stir the complex at 0°C for 30 minutes. The solution will turn pale yellow,
indicating successful formation of the Vilsmeier reagent.

o Substrate Addition: Dissolve 2-methylindole (1.0 equiv, 20 mmol) in anhydrous DCM (10 mL)
and add it dropwise to the Vilsmeier complex at 0°C.

o Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via
LC-MS for the formation of the iminium intermediate.

o Hydrolysis: Quench the reaction by pouring it into a vigorously stirred saturated aqueous
solution of sodium acetate (50 mL) at 0°C. Stir for 1 hour to fully hydrolyze the iminium
intermediate to the aldehyde.

e Workup: Extract with DCM (3 x 30 mL), wash with brine, dry over MgSO4, and concentrate.
Purify via flash chromatography to yield exclusively 2-methyl-1H-indole-3-carbaldehyde.

Quantitative Data: Regioselectivity Comparison

The following table summarizes the quantitative advantage of using the sterically tuned CPM-
formamide over standard DMF in the formylation of 2-methylindole. The steric bulk of the
cyclopropylmethyl group suppresses N-1 formylation entirely.
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C-3 N-1 Unreacted
Reagent Target . . .

Formylation Formylation Starting
System Substrate ] ] ]

Yield (%) Yield (%) Material (%)
DMF / POCI3 2-Methylindole 78.0 15.0 7.0
CPM-N-Me-
Formamide / 2-Methylindole 94.5 <1.0 4.5
POCI3

Data reflects isolated yields following silica gel chromatography. The suppression of N-1
formylation drastically simplifies downstream purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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